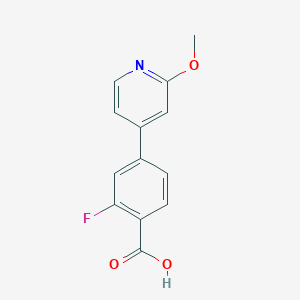
2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that features an imidazole ring substituted with fluorophenyl and tolyl groups, linked by a thioether bond to acetamide. This compound's structure indicates potential biological activities, making it an interesting subject for research in various scientific domains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the formation of the imidazole ring followed by the introduction of substituents at the 1- and 5-positions. This could involve:
Formation of Imidazole Ring: : Starting with an α-dicarbonyl compound and an aldehyde or ketone in the presence of an ammonium salt, the imidazole ring can be synthesized.
Introduction of Substituents: : The 4-fluorophenyl and p-tolyl groups can be introduced through electrophilic aromatic substitution reactions.
Thioether Formation: : The linkage of the imidazole moiety to acetamide through a thioether bond can be achieved via nucleophilic substitution reactions where the thioamide is introduced using a halogenated acetamide derivative.
Industrial Production Methods
While industrial production methods would rely on scalable reactions ensuring high yields and purity, key steps include the utilization of continuous flow chemistry techniques and catalysis to optimize the conditions for large-scale synthesis. Ensuring the availability and handling of reagents and intermediates under safe and controlled environments is crucial.
Análisis De Reacciones Químicas
Types of Reactions
2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various types of chemical reactions:
Oxidation: : Under oxidative conditions, the sulfur atom in the thioether linkage can be oxidized to sulfoxide or sulfone.
Reduction: : Reductive conditions can potentially reduce any present nitro groups to amines.
Substitution: : The compound can participate in nucleophilic or electrophilic aromatic substitution reactions, primarily at the phenyl and tolyl rings.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂) for oxidizing sulfur.
Reduction Reagents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄) for reducing functional groups.
Substitution Reagents: : Halogenating agents for electrophilic substitution, strong nucleophiles like thiolates for nucleophilic substitution.
Major Products
Sulfoxides and Sulfones: : From oxidation of thioether.
Amines: : From reduction of nitro compounds.
Aplicaciones Científicas De Investigación
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Potential antimicrobial, antifungal, or antiviral activities owing to the bioactive imidazole moiety.
Medicine: : Research into its ability to modulate biological pathways, possibly leading to novel therapeutics.
Industry: : Used in the development of new materials or as a reagent in chemical synthesis processes.
Mecanismo De Acción
The compound's mechanism of action depends on its interaction with molecular targets:
Enzyme Inhibition: : The imidazole ring can coordinate to metal ions in enzymes, potentially inhibiting their activity.
Receptor Binding: : Fluorophenyl and tolyl groups may enhance binding to specific receptors, modulating signal transduction pathways.
Comparación Con Compuestos Similares
When compared to similar imidazole derivatives, 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is unique due to its specific substitution pattern:
Similar Compounds: : Other imidazole derivatives like clotrimazole or ketoconazole which are well-known for antifungal properties.
Uniqueness: : The combination of fluorophenyl and p-tolyl groups in this compound provides unique steric and electronic properties that might result in distinct biological activities or chemical reactivity.
This detailed analysis highlights the compound's preparation, reactions, applications, and its distinguished nature compared to similar chemical entities. This should set a strong foundation for further exploration and understanding.
Propiedades
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c1-12-2-4-13(5-3-12)16-10-21-18(24-11-17(20)23)22(16)15-8-6-14(19)7-9-15/h2-10H,11H2,1H3,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRGTRNQULHRRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Oxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B2976254.png)
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-phenyl-ethylamine hydrochloride](/img/structure/B2976255.png)
![N-[4-(morpholin-4-yl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2976258.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2976259.png)
![4-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpyrimidine](/img/structure/B2976260.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2976263.png)
![8-(1-Benzothiophene-2-carbonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2976264.png)

![3,4-diethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2976269.png)
![4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B2976270.png)
![1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline](/img/structure/B2976272.png)

![ETHYL 2-[4-(4-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}PHENOXY)BENZAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B2976274.png)
